![molecular formula C25H34NO6I B601612 Atracurium-Verunreinigung V (Diastereomerengemisch) CAS No. 1075726-86-1](/img/new.no-structure.jpg)
Atracurium-Verunreinigung V (Diastereomerengemisch)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Atracurium Impurity V (Mixture of Diastereomers) is a chemical compound that is often used as a reference standard in pharmaceutical research. It is a byproduct or impurity found in the synthesis of atracurium, a neuromuscular-blocking agent used during anesthesia to facilitate tracheal intubation and provide skeletal muscle relaxation during surgery or mechanical ventilation. The compound is characterized by its complex structure, which includes multiple chiral centers, leading to the formation of diastereomers.
Wissenschaftliche Forschungsanwendungen
Chemical and Pharmacological Characteristics
Atracurium Impurity V has the molecular formula C25H34N2O6 and a molecular weight of 444.5 g/mol. The presence of multiple chiral centers leads to the formation of various diastereomers, which can exhibit distinct pharmacokinetic and pharmacodynamic profiles compared to the primary active form of atracurium. This is particularly relevant in understanding the implications of impurities in drug formulations, as they may influence both the efficacy and safety profiles of neuromuscular-blocking agents used in anesthesia.
Research Applications
1. Understanding Drug Impurity Effects:
- Investigating the effects of Atracurium Impurity V on acetylcholine receptor binding provides insights into how impurities might alter the pharmacological activity of atracurium itself. This includes studying competitive inhibition mechanisms that are critical for muscle relaxation during surgical procedures.
2. Analytical Chemistry:
- The characterization and quantification of Atracurium Impurity V are essential for quality control in pharmaceutical manufacturing. Techniques such as high-performance liquid chromatography (HPLC) are commonly employed to assess the purity of atracurium formulations, including its impurities . The molar extinction coefficient, which varies among diastereomers, can be utilized as a reference marker for purity analysis .
3. Chiral Separation Studies:
- Atracurium Impurity V can be used in chiral separation studies to explore the interactions between different isomers and their biological targets. Research into chiral recognition mechanisms can enhance our understanding of how stereochemistry affects drug action .
Case Studies
Case Study 1: Pharmacokinetics and Toxicology
A study examining the pharmacokinetics of atracurium and its impurities highlighted that impurities like Atracurium Impurity V could potentially contribute to adverse effects observed in patients. Understanding these dynamics is crucial for developing safer anesthetic practices .
Case Study 2: Quality Assurance in Pharmaceutical Production
In a quality assurance context, Atracurium Impurity V has been analyzed using various chromatographic techniques to ensure that atracurium formulations meet regulatory standards. This research underscores the importance of monitoring impurities to maintain drug safety and efficacy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Atracurium Impurity V (Mixture of Diastereomers) involves multiple steps, starting from the basic building blocks of the compound. The process typically includes the following steps:
Formation of the Isoquinoline Core: The synthesis begins with the formation of the isoquinoline core, which is achieved through a series of cyclization reactions.
Introduction of Methoxy Groups: Methoxy groups are introduced at specific positions on the aromatic ring through methylation reactions.
Formation of the Quaternary Ammonium Group: The quaternary ammonium group is introduced through alkylation reactions, which involve the reaction of tertiary amines with alkyl halides.
Formation of Diastereomers: The presence of multiple chiral centers in the molecule leads to the formation of diastereomers during the synthesis process.
Industrial Production Methods
Industrial production of Atracurium Impurity V (Mixture of Diastereomers) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure the consistent production of the desired diastereomers. Purification steps, such as crystallization and chromatography, are employed to isolate the impurity from the reaction mixture.
Analyse Chemischer Reaktionen
Types of Reactions
Atracurium Impurity V (Mixture of Diastereomers) undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used in reduction reactions, often under anhydrous conditions.
Substitution: Substitution reactions may involve reagents like alkyl halides and nucleophiles, carried out under various conditions depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while reduction may produce amines or alcohols. Substitution reactions can yield a variety of substituted isoquinoline derivatives.
Wirkmechanismus
The mechanism of action of Atracurium Impurity V (Mixture of Diastereomers) is not well-documented, as it is primarily studied as an impurity rather than an active pharmaceutical ingredient. its structure suggests that it may interact with biological targets similar to atracurium, such as nicotinic acetylcholine receptors at the neuromuscular junction. The presence of multiple chiral centers and the formation of diastereomers may influence its binding affinity and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Atracurium Besilate: The parent compound used as a neuromuscular-blocking agent.
Cisatracurium Besilate: A stereoisomer of atracurium with similar pharmacological properties.
Mivacurium Chloride: Another neuromuscular-blocking agent with a similar mechanism of action.
Uniqueness
Atracurium Impurity V (Mixture of Diastereomers) is unique due to its status as an impurity and its complex structure with multiple chiral centers. This complexity makes it a valuable reference standard in pharmaceutical research, as it helps in the identification and quantification of impurities in atracurium formulations. Its study also provides insights into the synthesis and stability of isoquinoline derivatives.
Biologische Aktivität
Atracurium Impurity V, a complex mixture of diastereomers, is primarily recognized as an impurity in the synthesis of atracurium, a neuromuscular-blocking agent widely used in anesthesia. This article explores the biological activity of Atracurium Impurity V, detailing its chemical properties, potential pharmacological effects, and implications for clinical practice.
Atracurium Impurity V has the molecular formula C25H34NO6 and a molecular weight of 444.5 g/mol. The presence of multiple chiral centers leads to the formation of various diastereomers, which complicates its biological behavior and interactions within biological systems.
Synthesis Overview
The synthesis of Atracurium Impurity V involves several key steps:
- Formation of the core structure : The initial synthesis typically begins with the benzylisoquinolinium framework.
- Chiral center manipulation : Various conditions lead to the formation of diastereomers, resulting in a complex mixture that includes Atracurium Impurity V.
While Atracurium Impurity V itself is not an active pharmaceutical ingredient, its structural characteristics suggest it may interact with biological targets similar to atracurium. Atracurium operates by competitively inhibiting acetylcholine binding at nicotinic acetylcholine receptors at the neuromuscular junction, leading to muscle relaxation. Understanding how impurities like Atracurium Impurity V influence this mechanism is critical for assessing their potential impact on drug efficacy and safety.
Biological Activity and Pharmacokinetics
Research indicates that Atracurium Impurity V may exhibit biological activity relevant to its role as an impurity in atracurium formulations. Key findings include:
- Interaction with Nicotinic Receptors : Studies suggest that impurities can alter the pharmacodynamics of neuromuscular blockers by affecting their interaction with nicotinic receptors.
- Pharmacokinetic Profiles : The presence of impurities can influence the absorption, distribution, metabolism, and excretion (ADME) profiles of drugs. Investigations into these profiles are essential for ensuring patient safety during clinical use.
Comparative Analysis with Other Neuromuscular Blockers
A comparative analysis highlights the unique features of Atracurium Impurity V relative to other neuromuscular blockers:
Compound Name | Description | Unique Features |
---|---|---|
Atracurium | A neuromuscular-blocking agent used in anesthesia | Contains multiple stereoisomers; primarily acts via acetylcholine receptor inhibition |
Cisatracurium | An isomer of atracurium with improved pharmacokinetics | More potent than atracurium; fewer side effects |
Pancuronium | A long-acting neuromuscular blocker | Different mechanism; primarily excreted unchanged via kidneys |
Rocuronium | A rapid-onset neuromuscular blocker | Shorter duration; used for rapid sequence intubation |
Atracurium Impurity V's specific mixture of diastereomers may influence its chemical behavior and biological activity differently compared to other neuromuscular blockers.
Case Studies and Research Findings
Several studies have investigated the implications of impurities in atracurium formulations:
- Impurity Profiling : Research has highlighted the importance of impurity profiling in ensuring drug safety and efficacy. Fast liquid chromatography techniques have been employed to analyze atracurium impurities during manufacturing processes .
- Clinical Observations : In clinical settings, monitoring plasma levels of metabolites such as laudanosine (a breakdown product associated with atracurium) has been crucial for understanding potential toxicity and adverse effects related to impurities .
- Forensic Analysis : Forensic studies have shown that elevated levels of laudanosine can indicate potential fatal outcomes in cases involving atracurium administration .
Eigenschaften
CAS-Nummer |
1075726-86-1 |
---|---|
Molekularformel |
C25H34NO6I |
Molekulargewicht |
571.45 |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.